molecular formula C21H14Cl2N2O3 B3501727 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B3501727
M. Wt: 413.2 g/mol
InChI Key: XHQCOWMAXMCJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that features a benzoxazole moiety linked to a dichloromethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has several scientific research applications:

  • Medicinal Chemistry: : It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the benzoxazole moiety, which is known for its biological activity.

  • Materials Science: : The compound can be used in the development of fluorescent probes and sensors due to its photophysical properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may inhibit enzymes like tyrosine kinases or phosphatases, which are involved in cell signaling pathways.

  • DNA Intercalation: : The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichlorobenzamide: Lacks the methoxy group, which may affect its biological activity and solubility.

    N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide: Contains an additional methoxy group, potentially altering its electronic properties and reactivity.

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to the combination of the benzoxazole ring and the dichloromethoxybenzamide structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-8-6-12(7-9-14)21-25-17-4-2-3-5-18(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQCOWMAXMCJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.